Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone

Übersicht

Beschreibung

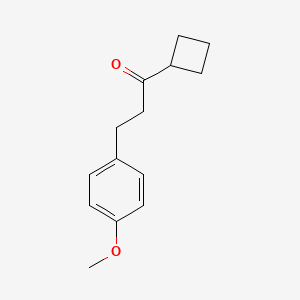

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is a ketone compound characterized by the presence of a cyclobutane ring and a 4-methoxyphenyl group. It has the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol. This compound is widely used in scientific research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of cyclobutyl benzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Phenols or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H18O2

- Molecular Weight : Approximately 218.29 g/mol

- Structural Features : The compound consists of a cyclobutane ring connected to a ketone group, which is further attached to a 4-methoxyphenyl group through an ethyl chain. The methoxy group enhances the compound's reactivity and solubility in organic solvents.

Organic Synthesis

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Aldol Reactions : The compound can undergo aldol condensation, leading to the formation of larger carbon frameworks essential for drug development.

- Palladium-Catalyzed Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions, which are vital for constructing complex aromatic systems .

Medicinal Chemistry

The pharmacological potential of this compound has been explored in several studies:

- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties, potentially useful in treating infections.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, offering therapeutic benefits for inflammatory diseases.

- Analgesic Properties : Similar compounds have shown analgesic effects in animal models, indicating potential use in pain management.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of cyclobutyl derivatives, this compound was tested against various bacterial strains. Results demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms involved the administration of this compound in animal models with induced inflammation. The compound was found to significantly reduce levels of pro-inflammatory markers, supporting its use in therapeutic contexts.

Wirkmechanismus

The mechanism of action of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone can be compared with other similar compounds, such as:

Cyclobutyl phenyl ketone: Lacks the methoxy group, resulting in different reactivity and properties.

Cyclobutyl 4-hydroxyphenyl ketone:

Cyclobutyl 2-(4-chlorophenyl)ethyl ketone:

Biologische Aktivität

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, a compound with the molecular formula C13H16O2 and a molecular weight of approximately 204.27 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a cyclobutane ring connected to a ketone group, which is further linked to a 4-methoxyphenyl group via an ethyl chain. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may affect signal transduction pathways and metabolic processes, although detailed studies are required to elucidate the exact mechanisms involved.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects, potentially through inhibition of key enzymes involved in cancer cell proliferation .

- Enzyme Inhibition : The compound has been investigated as an inhibitor of Stearoyl-CoA desaturase (SCD), an enzyme critical for lipid metabolism. SCD inhibitors can lead to significant physiological effects, such as alterations in sebum production and skin hydration .

- Potential Therapeutic Applications : Its role in drug development is being explored for various diseases, particularly those related to metabolic disorders and cancer .

Study on Antitumor Activity

A study published in Nature Communications highlighted the potential of compounds similar to this compound as inhibitors of tumor growth. The research focused on the structure-activity relationship (SAR) of various derivatives, indicating that modifications to the methoxy group could enhance antitumor efficacy .

Enzyme Interaction Studies

Research conducted on the interaction of this compound with SCD revealed that the compound acts as a prodrug, requiring metabolic activation through cytochrome P450 enzymes. This activation leads to the formation of active metabolites that inhibit SCD effectively while minimizing toxicity to non-target tissues such as sebocytes .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclobutyl phenyl ketone | Lacks methoxy group | Different reactivity |

| Cyclobutyl 4-hydroxyphenyl ketone | Hydroxyl substitution | Potentially increased reactivity |

| Cyclobutyl 2-(4-chlorophenyl)ethyl ketone | Chlorine substitution | Variations in selectivity |

This table illustrates how structural variations influence the biological activities and potential therapeutic applications of these compounds.

Eigenschaften

IUPAC Name |

1-cyclobutyl-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBSKZQPDIGKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644301 | |

| Record name | 1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-78-7 | |

| Record name | 1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.